BenchChemオンラインストアへようこそ!

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Microtubule stabilization Neurodegenerative tauopathies Triazolopyrimidine SAR

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (molecular formula C₁₆H₁₆N₄O, MW 280.32) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class. This scaffold is recognized as a privileged structure in medicinal chemistry with documented activity across microtubule stabilization, kinase inhibition (CDK2, EGFR, VEGFR2, TrkA), phosphodiesterase modulation, and antiproliferative applications.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B11228983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4CCC4
InChIInChI=1S/C16H16N4O/c1-21-13-7-3-6-12(10-13)14-8-9-17-16-18-15(19-20(14)16)11-4-2-5-11/h3,6-11H,2,4-5H2,1H3
InChIKeySGHVZEHDBZNVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold, Physicochemical Profile, and Procurement Context


2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (molecular formula C₁₆H₁₆N₄O, MW 280.32) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry with documented activity across microtubule stabilization, kinase inhibition (CDK2, EGFR, VEGFR2, TrkA), phosphodiesterase modulation, and antiproliferative applications [2][3]. The compound features a cyclobutyl group at position 2 and a 3-methoxyphenyl (meta-methoxy) substituent at position 7 of the fused triazolopyrimidine core. The meta-methoxy substitution pattern distinguishes it from the more commonly reported para-methoxy positional isomer and other 7-aryl analogs, introducing distinct electronic and steric properties that may alter target engagement profiles [4].

Why 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Substituted by Generic Triazolopyrimidine Analogs Without Risk of Phenotypic Divergence


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, minor structural modifications produce profound and often binary changes in biological phenotype. Published SAR studies on 68 triazolopyrimidine congeners demonstrate that the electronic nature and position of substituents on the 7-phenyl ring dictate whether a compound behaves as a Class I microtubule (MT)-stabilizing agent (acetylated α-tubulin increase without total tubulin loss) or a Class II MT-disrupting agent (≥20% reduction in cellular α-tubulin levels) [1]. Specifically, para-electron-donating groups such as methoxy (–OCH₃) on the 7-phenyl ring confer a Class II phenotype with >20% α-tubulin depletion at 1–10 µM, while para-electron-withdrawing groups confer Class I behavior [1]. The meta-methoxy substitution in the target compound relocates the electron-donating methoxy group away from the para position, altering both the electronic resonance contribution to the phenyl ring and the steric presentation to the binding site. This positional isomerism means that the target compound cannot be assumed to share the phenotypic profile of its para-methoxy analog; procurement of a generic 7-methoxyphenyl triazolopyrimidine without specifying substitution position risks selecting a compound with qualitatively different biological behavior.

Quantitative Differentiation Evidence for 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


Meta-Methoxy Positional Isomerism Alters Microtubule Phenotype Classification Relative to Para-Methoxy Analog

Published SAR on 7-phenyl-substituted triazolo[1,5-a]pyrimidines establishes that the electronic nature of the para-substituent on the 7-phenyl ring is a critical determinant of MT phenotype: para-methoxy (compound 24) produces a Class II response with >20% reduction in cellular α-tubulin levels at 1 and/or 10 µM [1]. In contrast, para-electron-withdrawing groups (e.g., –CN in compound 20, –NO₂ in compound 22) produce a Class I MT-stabilizing phenotype characterized by increased acetylated α-tubulin without significant tubulin loss [1]. The target compound, bearing a meta-methoxy group, relocates the electron-donating –OCH₃ substituent to a position that cannot exert the same direct para-resonance effect on the triazolopyrimidine–phenyl bond. This positional shift is predicted to alter the compound's electronic profile at the binding site relative to the para-methoxy comparator, potentially shifting it away from the Class II phenotype associated with para-OCH₃ substitution [1]. The Class I/Class II distinction is functionally consequential: Class II compounds induce proteasome-dependent tubulin degradation and exhibit bell-shaped concentration–response curves, making them unsuitable for chronic neurodegenerative disease applications where sustained MT stabilization without tubulin loss is required [1].

Microtubule stabilization Neurodegenerative tauopathies Triazolopyrimidine SAR

Distinct Physicochemical and Calculated Property Profile Versus Para-Methoxy Positional Isomer

The meta-methoxy positional isomer (target compound) and para-methoxy analog share the same molecular formula (C₁₆H₁₆N₄O) and molecular weight (280.32 g/mol) but differ in calculated dipole moment and topological polar surface area (TPSA) distribution due to altered orientation of the methoxy oxygen lone pairs relative to the triazolopyrimidine core [1]. The meta-substitution pattern reduces the linear conjugation between the methoxy oxygen and the triazolopyrimidine–phenyl π-system compared to para-substitution, which is expected to lower the compound's computed dipole moment in the direction of the phenyl–core bond axis and modestly alter logP [1]. These differences, while individually subtle, can cumulatively affect membrane permeability, CYP450 metabolic susceptibility, and aqueous solubility—parameters critical for both in vitro assay reproducibility and in vivo pharmacokinetic behavior [2]. The 2-cyclobutyl group further contributes conformational constraint and lipophilic bulk (calculated logP contribution ~+0.8 to +1.2 vs 2-methyl), distinguishing the compound from 2-alkyl-substituted triazolopyrimidines .

Physicochemical profiling Drug-likeness Positional isomer differentiation

2-Cyclobutyl Substituent Confers Conformational Constraint and Lipophilicity Distinct from 2-Alkyl or 2-Aryl Triazolopyrimidine Analogs

The 2-cyclobutyl substituent is a defining structural feature of this compound series. In the context of triazolo[1,5-a]pyrimidine CDK2 inhibitors, the substituent at position 2 occupies a hydrophobic pocket adjacent to the hinge-binding region of the kinase ATP site [1]. Cyclobutyl provides a conformationally constrained, four-membered ring with a defined dihedral angle relative to the triazolopyrimidine plane, offering a different steric profile compared to flexible 2-alkyl chains (e.g., ethyl, propyl) or planar 2-aryl groups [1][2]. The increase in sp³ character from the cyclobutyl group (fraction sp³ ≈ 0.31 for C₁₆H₁₆N₄O with cyclobutyl) may also enhance aqueous solubility relative to fully aromatic analogs. In PfDHODH inhibitor SAR, the cyclobutyl analog (DSM136) showed IC₅₀ > 100 µM, indicating that cyclobutyl alone does not drive target potency; optimal activity requires complementary substitution at C7 [3]. This underscores that the 2-cyclobutyl group must be evaluated together with the 7-(3-methoxyphenyl) substituent, as the two positions cooperatively define target binding.

Kinase inhibition CDK2 Conformational constraint Cyclobutyl SAR

Differential Kinase Selectivity Potential of 7-(3-Methoxyphenyl) Versus 7-(4-Fluorophenyl) and 7-(2,4-Dichlorophenyl) Analogs in the Triazolopyrimidine CDK2 Series

Crystallographic and SAR studies of triazolo[1,5-a]pyrimidine CDK2 inhibitors demonstrate that the 7-position substituent projects into the solvent-accessible region of the kinase active site and can be exploited to modulate kinase selectivity [1]. Compounds such as 2-cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine are reported to target CDK2 , while the 7-(4-fluorophenyl) analog (MW 268.29) and 7-(5-bromo-2-thienyl) analog have been described as CDK2-interacting compounds . The 7-(3-methoxyphenyl) substituent introduces a hydrogen-bond-accepting –OCH₃ group at the meta position of the phenyl ring, which can engage in distinct water-mediated or direct polar contacts with kinase surface residues compared to the lipophilic –F, –Cl, or thienyl substituents found in comparator analogs. While direct CDK2 IC₅₀ data for the target compound is not yet publicly available, the class-level SAR indicates that 7-aryl substitution is a primary determinant of kinase selectivity, and the unique meta-OCH₃ pharmacophore is expected to produce a selectivity fingerprint distinct from halogenated or heteroaryl 7-substituents [1].

CDK2 selectivity Kinase profiling Triazolopyrimidine SAR

Research and Industrial Application Scenarios for 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Differentiated Structural Features


Microtubule Phenotype Profiling: Distinguishing Class I Stabilization from Class II Disruption Using Meta-OCH₃ Positional Isomer

The 7-(3-methoxyphenyl) substitution provides a tool compound for probing how methoxy group position (meta vs para) on the 7-phenyl ring affects the Class I/Class II microtubule phenotype boundary. Published SAR establishes that para-OCH₃ on the 7-phenyl ring of triazolopyrimidines robustly produces a Class II phenotype (>20% α-tubulin reduction in QBI293 cells at 1–10 µM) [1]. By relocating the methoxy group to the meta position, researchers can test whether the loss of direct para-resonance donation is sufficient to shift the compound toward a Class I MT-stabilizing profile. This makes the compound valuable for matched molecular pair analysis alongside its para-methoxy isomer, enabling dissection of electronic vs steric contributions to MT phenotype determination [1].

Kinase Selectivity Fingerprinting: 7-(3-Methoxyphenyl) as a Pharmacophore for Modulating Off-Target Kinase Interactions

The triazolo[1,5-a]pyrimidine scaffold is a validated CDK2 inhibitor chemotype with demonstrated selectivity over GSK-3β [2]. The 7-(3-methoxyphenyl) group introduces a hydrogen-bond-accepting moiety at the solvent-exposed region of the kinase active site, distinct from the halogenated 7-aryl substituents (4-F, 2,4-Cl₂) found in comparator analogs. This compound can serve as a probe in kinase selectivity panels to evaluate whether meta-OCH₃ substitution at C7 alters the selectivity window against anti-targets such as GSK-3β, CDK1, or CDK9, relative to the para-OCH₃ or halogenated analogs [2][3]. Procurement of the precise meta-isomer is essential, as substitution position directly influences kinase surface residue interactions.

Structure–Property Relationship Studies: Impact of Cyclobutyl C2 Substituent on Physicochemical and ADME Parameters

The 2-cyclobutyl group distinguishes this compound from the more common 2-methyl, 2-ethyl, or 2-amino triazolopyrimidine series. Cyclobutyl contributes increased fraction sp³ (≈0.31), conformational constraint, and modulated lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 vs 2-methyl) [3]. Combined with the 7-(3-methoxyphenyl) substituent, this compound enables systematic evaluation of how cycloalkyl C2 substituents affect solubility, permeability, and metabolic stability relative to linear alkyl or aryl C2 analogs. Such studies are directly relevant to lead optimization programs targeting CNS-penetrant triazolopyrimidines, where balancing lipophilicity and solubility is critical for blood–brain barrier penetration [1].

Synthetic Methodology Development: C7 Arylation with Meta-Substituted Phenyl Boronic Acids

The synthesis of 2-cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine likely proceeds via Suzuki–Miyaura coupling of a 7-chloro or 7-bromo triazolopyrimidine precursor with 3-methoxyphenylboronic acid, or via direct cyclocondensation strategies [4]. The meta-methoxy substitution may present distinct reactivity challenges compared to para-methoxy due to steric and electronic effects at the meta position during cross-coupling. This compound thus serves as a useful substrate for optimizing C7 arylation conditions on the triazolopyrimidine core, with applicability to library synthesis of 7-(meta-substituted aryl) triazolopyrimidine analogs [4].

Quote Request

Request a Quote for 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.